6-(2-Methylphenyl)-1-oxo-1lambda~5~-pyrimidine
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Overview
Description
2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohex-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a cyclobutyl group attached to a chlorophenyl ring, an oxoethyl group, and a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the cyclobutyl and chlorophenyl intermediates. One common method involves the Grignard reaction, where a Grignard reagent is reacted with a suitable electrophile to form the cyclobutyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and precise control of reaction conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Industrial methods may also include purification steps such as recrystallization and chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-{1-(4-Chlorophenyl)cyclobutyl}-3-methylbutylamine hydrochloride: A compound with a similar cyclobutyl and chlorophenyl structure but different functional groups.
N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride: Another related compound with variations in the substituents.
Uniqueness
2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohex-2-en-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
CAS No. |
922525-01-7 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
6-(2-methylphenyl)-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C11H10N2O/c1-9-4-2-3-5-10(9)11-6-7-12-8-13(11)14/h2-8H,1H3 |
InChI Key |
AOTGJWAMPJSRPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=[N+](C=NC=C2)[O-] |
Origin of Product |
United States |
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